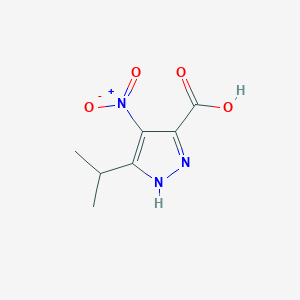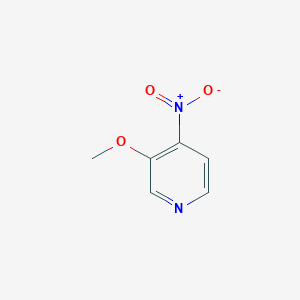![molecular formula C6H4BrN3 B169598 7-ブロモ-[1,2,3]トリアゾロ[1,5-a]ピリジン CAS No. 107465-26-9](/img/structure/B169598.png)
7-ブロモ-[1,2,3]トリアゾロ[1,5-a]ピリジン
概要
説明
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a bromine atom at the 7th position of the triazolopyridine ring system. Triazolopyridines are known for their diverse biological activities and are widely used in medicinal chemistry.
科学的研究の応用
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of enzymes such as JAK1, JAK2, and PHD-1.
Chemosensors: Derivatives of this compound are used as molecular chemosensors for detecting metal ions and anions.
Pharmaceutical Research: It is utilized in the development of drugs for treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
作用機序
Target of Action
It is known that [1,2,3]triazolo[1,5-a]pyridines are used as precursors of tautomeric 2-(diazomethyl)pyridines . These compounds are involved in the synthesis of various types of nitrogen-containing heterocycles .
Mode of Action
It’s known that some 1,2,3-triazoles can undergo spontaneous electrocyclic ring opening to form isomeric α-diazoimines . This property allows triazoles to be used as precursors of diazo compounds and corresponding metal carbenoids .
Biochemical Pathways
The compound’s role as a precursor of diazo compounds and metal carbenes suggests it may be involved in various biochemical reactions .
Result of Action
Its role as a precursor of diazo compounds and metal carbenes suggests it may have significant effects in the synthesis of various types of nitrogen-containing heterocycles .
Action Environment
It’s known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine can be achieved through various methods. One common approach involves the bromination of [1,2,3]triazolo[1,5-a]pyridine using a brominating agent such as 1,2-dibromo-1,1,2,2-tetrachloroethane. The reaction is typically carried out in a toluene solution, yielding the desired product in good yield .
Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides. This catalyst-free and additive-free method is eco-friendly and results in the formation of 1,2,4-triazolo[1,5-a]pyridines, including 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine, in good-to-excellent yields .
Industrial Production Methods
Industrial production of 7-Bromo-[1,2,3]triazolo[1,5-a]pyridine typically involves large-scale bromination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.
Reduction Reactions: The compound can be reduced to form the corresponding triazolopyridine derivatives.
Common Reagents and Conditions
Bromination: 1,2-Dibromo-1,1,2,2-tetrachloroethane in toluene.
Microwave Irradiation: Enaminonitriles and benzohydrazides under microwave conditions.
Major Products Formed
Substitution Products: Various nucleophiles can replace the bromine atom, leading to a wide range of derivatives.
Cycloaddition Products: New heterocyclic compounds formed through cycloaddition reactions.
類似化合物との比較
Similar Compounds
[1,2,3]Triazolo[1,5-a]pyridine: The parent compound without the bromine substitution.
7-Chloro-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with a chlorine atom instead of bromine.
7-Iodo-[1,2,3]triazolo[1,5-a]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
7-Bromo-[1,2,3]triazolo[1,5-a]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives with potential biological activities.
特性
IUPAC Name |
7-bromotriazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-3-1-2-5-4-8-9-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEKJMJZBRKGRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=NN2C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545700 | |
| Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107465-26-9 | |
| Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107465-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo[1,2,3]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60545700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-[1,2,3]triazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-Chloro-5-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B169551.png)


